6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCGRHFBWJJSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=NC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidin 2 Amine
Established Methodologies for the Construction of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Core
The synthesis of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine nucleus can be achieved through various strategic approaches, ranging from linear multi-step sequences to more convergent one-pot and catalyst-mediated reactions. The choice of methodology often depends on the desired substitution pattern and the availability of starting materials.
Multi-step Synthetic Routes
Multi-step syntheses provide a robust and often highly adaptable approach to constructing the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core, allowing for the controlled introduction of substituents at various positions. A common strategy involves the initial construction of a suitably functionalized pyrrolidine (B122466) ring, followed by the annulation of the pyrimidine (B1678525) ring.
One illustrative multi-step approach begins with the cyanoethylation of an appropriate aniline (B41778) derivative, followed by reaction with ethyl bromoacetate (B1195939) to furnish an N-β-cyanoethyl glycine (B1666218) ethyl ester. Subsequent Dieckmann cyclization of this intermediate, followed by treatment with ammonium (B1175870) formate, yields a 3-amino-4-cyano-3-pyrroline derivative. This key intermediate can then be reacted with guanidine (B92328) carbonate in a high-boiling solvent such as 2-ethoxyethanol (B86334) to afford the desired 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, an isomer of the target scaffold. nih.gov While this specific example leads to a different regioisomer, the fundamental strategy of building the pyrimidine ring onto a pre-formed pyrroline (B1223166) is a cornerstone of multi-step approaches in this chemical space.
Another versatile multi-step synthesis commences with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate, followed by base hydrolysis of the ester, provides a carboxylic acid intermediate. This acid can then be coupled with various amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to yield a diverse library of derivatized pyrrolo[2,3-d]pyrimidines. nih.gov Although this route starts with the aromatic core, subsequent reduction of the pyrrole (B145914) ring could potentially lead to the desired dihydro scaffold.
A general overview of a multi-step synthesis is presented in the table below:
| Step | Reactants | Reagents and Conditions | Product | Ref |
| 1 | Aniline, Acrylonitrile | Acetic acid | β-Aminopropionitrile | nih.gov |
| 2 | β-Aminopropionitrile, Ethyl bromoacetate | Ethanol (B145695) | N-β-cyanoethyl glycine ethyl ester | nih.gov |
| 3 | N-β-cyanoethyl glycine ethyl ester | Sodium ethoxide, Ammonium formate | 3-Amino-4-cyano-3-pyrroline | nih.gov |
| 4 | 3-Amino-4-cyano-3-pyrroline | Guanidine carbonate, 2-Ethoxyethanol, Reflux | 2,4-Diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | nih.gov |
One-Pot and Catalyst-Mediated Synthesis Approaches
To enhance synthetic efficiency and reduce the number of isolation and purification steps, one-pot and catalyst-mediated reactions have emerged as powerful tools for the construction of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core and its derivatives.
One-pot, three-component reactions are particularly attractive. For instance, a green and efficient synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved through the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives. scielo.org.mx This reaction is effectively catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol at moderate temperatures. scielo.org.mx While this specific example yields a more complex, oxidized pyrrolo[2,3-d]pyrimidine system, the underlying principle of combining multiple components in a single pot to rapidly build molecular complexity is highly relevant.
Catalyst-mediated approaches often employ transition metals to facilitate key bond-forming steps. Copper-catalyzed reactions, for example, have been utilized in the synthesis of 7-alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles. mdpi.com This method involves the reaction of 4-(alkylamino)-5-iodopyrimidines with propanedinitrile in the presence of a copper(I) iodide catalyst and a base. mdpi.com Such catalytic systems can be adapted for the construction of related heterocyclic systems.
A notable catalyst-mediated approach involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones. This one-step process involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening to afford pyrrolo[2,3-d]pyrimidine derivatives in good yields. nih.gov
The following table summarizes a representative catalyst-mediated one-pot synthesis:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Yield | Ref |
| Arylglyoxal | 6-Amino-1,3-dimethyluracil | Barbituric acid derivative | TBAB (5 mol%) | Ethanol | Polyfunctionalized pyrrolo[2,3-d]pyrimidine | 73-95% | scielo.org.mx |
| 6-Amino-1,3-dimethyluracil | Aurone | - | I2 (10 mol%) | DMSO | 6-(2-hydroxybenzoyl)-1,3-dimethyl-5-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | up to 99% | nih.gov |
Cyclization Reactions in Pyrrolo[2,3-d]pyrimidine Synthesis
The final ring-closing step, or cyclization, is a critical transformation in the synthesis of the pyrrolo[2,3-d]pyrimidine core. Various cyclization strategies have been developed, often dictated by the nature of the acyclic precursor.
As mentioned in the multi-step synthesis section, the condensation of a 3-amino-4-cyano-3-pyrroline with guanidine represents a key cyclization step to form the pyrimidine ring. nih.gov This reaction proceeds through the nucleophilic attack of the guanidine amino groups on the cyano and imine functionalities of the pyrroline, followed by elimination of ammonia (B1221849) to yield the fused bicyclic system.
In catalyst-mediated syntheses, intramolecular cyclization is often a key step in the reaction cascade. For instance, in the I2/DMSO promoted synthesis of pyrrolo[2,3-d]pyrimidines, an intramolecular nucleophilic substitution leads to a spiro intermediate which then rearranges to the final product. nih.gov
Domino C-N coupling/hydroamination reactions provide another elegant cyclization strategy. The reaction of alkynylated uracils with anilines, catalyzed by a palladium complex, leads to the formation of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov This process involves an initial intermolecular C-N bond formation followed by an intramolecular hydroamination to construct the pyrrole ring.
Derivatization and Functionalization of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold
Once the this compound core has been synthesized, further structural diversity can be introduced through derivatization and functionalization at various positions of the scaffold. These modifications are crucial for fine-tuning the physicochemical and biological properties of the molecule.
Modifications at the Amine Moiety (Position 2)
The 2-amino group of the this compound scaffold serves as a versatile handle for a wide range of chemical transformations. Standard N-acylation and N-alkylation reactions can be readily employed to introduce a variety of substituents.
Substituent Effects on the Pyrrole Ring (Positions 5, 6, 7)
The pyrrole portion of the this compound scaffold also offers opportunities for functionalization, which can influence the electronic properties and steric profile of the molecule.
Introduction of substituents at the 5- and 6-positions of the related aromatic pyrrolo[2,3-d]pyrimidine ring system has been extensively studied. For example, iodination at the C5 position, followed by Suzuki-Miyaura cross-coupling reactions with various boronic acids, allows for the introduction of a wide range of aryl and heteroaryl groups. nih.gov This strategy could potentially be adapted to the dihydro scaffold, although the reactivity of the saturated pyrrole ring would differ.
The electronic effects of substituents on the pyrrole ring can have a profound impact on the chemical shifts observed in NMR spectroscopy. Electron-donating groups on the aromatic ring of related heterocyclic systems generally cause an upfield shift (lower ppm) of the proton signals, while electron-withdrawing groups lead to a downfield shift (higher ppm). rsc.orgnih.gov These principles can be extrapolated to the dihydro-pyrrolo[2,3-d]pyrimidine system to understand how substituents on the pyrrole ring might influence its electronic environment.
The following table provides a conceptual overview of potential derivatization reactions:
| Position | Reaction Type | Reagents | Potential Product |
| 2-Amine | N-Acylation | Acetyl chloride, base | N-(6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide |
| 2-Amine | N-Alkylation | Methyl iodide, base | N-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine |
| 5-Position | Halogenation | N-Iodosuccinimide (NIS) | 5-Iodo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine |
| 5-Position | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, base | 5-Phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine |
| 7-Position | N-Alkylation | Benzyl bromide, base | 7-Benzyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine |
Diversification at the Pyrimidine Ring Nitrogen Atoms
The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, provides multiple sites for chemical modification, with the nitrogen atoms on the pyrimidine ring being key targets for diversification. These modifications are crucial for modulating the biological activity and physicochemical properties of the resulting derivatives.
One common strategy involves the N-alkylation or N-arylation of the pyrimidine ring. For instance, in the synthesis of specific Janus Kinase 3 (JAK3) inhibitors, an activated pyrrolo[2,3-d]pyrimidine intermediate can be coupled with a protected aminopiperidine derivative. google.com This reaction typically occurs in the presence of a base within a polar solvent, such as water or a mixture of water and acetonitrile, at elevated temperatures, often around 100°C. google.com The process may involve the use of protecting groups on the nitrogen atoms, which are subsequently removed to yield the final product. google.com
Another approach to diversification involves the enzymatic methylation of the pyrimidine ring. While not specific to the title compound, the general mechanism of pyrimidine methylation in biological systems involves the nucleophilic addition of an active site cysteine to carbon-6 of the ring. This activates the ring for a subsequent methyl transfer from a donor molecule to carbon-5. umich.edu This bio-inspired transformation highlights a potential route for enzymatic or biomimetic diversification.
The reactivity of the pyrimidine ring is fundamental to these transformations. The formation and removal of carbon-carbon double bonds between positions 5 and 6 are common steps in the biosynthesis and degradation of pyrimidines, often catalyzed by dehydrogenases. umich.edu Such reactions underscore the chemical accessibility of the pyrimidine core for synthetic modifications.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective synthetic methods is critical for accessing chiral derivatives of this compound, as the stereochemistry of a molecule often dictates its biological function.
A notable example is the synthesis of 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile, a JAK inhibitor. The synthesis involves coupling a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral bis-(3R, 4R)-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine salt in the presence of potassium carbonate and water. google.com This reaction proceeds at high temperatures (95-105 °C) to form the desired chiral product. google.com This method demonstrates the introduction of chirality through the use of a pre-existing chiral building block.
While not directly applied to the pyrrolo[2,3-d]pyrimidine system in the provided sources, N-heterocyclic carbene (NHC) catalysis represents a powerful strategy for the asymmetric synthesis of related heterocyclic compounds. For example, NHC-catalyzed oxidative [3 + 3] annulation reactions have been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org This type of catalytic approach could potentially be adapted for the stereoselective synthesis of chiral this compound derivatives, offering a route to control stereocenters as they are formed.
Green Chemistry Principles Applied to 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Synthesis
The application of green chemistry principles to the synthesis of pyrrolo[2,3-d]pyrimidines is an area of active research, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.injmaterenvironsci.com Key strategies include the use of environmentally benign solvents, catalysts, and reaction conditions. rasayanjournal.co.in
Multicomponent reactions (MCRs) are a cornerstone of green synthesis for this class of compounds. jmaterenvironsci.comresearchgate.net These reactions allow for the construction of complex molecules like pyrrolo[2,3-d]pyrimidines in a single step from three or more starting materials, which increases atom economy and simplifies procedures. jmaterenvironsci.comresearchgate.net
Water is frequently employed as a green solvent. An "on-water" multicomponent approach has been developed for the synthesis of pyrrolo[2,3-d]pyrimidines from arylglyoxals, barbituric acids, and 6-aminopyrimidine-2,4(1H,3H)-diones. researchgate.net This non-catalytic process involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular heterocyclization, affording high yields. researchgate.net Similarly, β-cyclodextrin has been used as a reusable, biomimetic catalyst for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives in water, offering mild reaction conditions and high atom economy. rsc.org
Organocatalysis provides another metal-free and environmentally benign route. Thiamine hydrochloride (Vitamin B1) has been successfully used as a recyclable organocatalyst for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives in aqueous media. tandfonline.comresearchgate.net This method, starting from amino uracil, arylglyoxal, and malononitrile (B47326) or thiols, proceeds under mild conditions with good functional group tolerance. tandfonline.comresearchgate.net
The following table summarizes various green chemistry approaches for the synthesis of related pyrimidine structures:
| Green Chemistry Approach | Key Features | Catalyst/Medium | Example Application |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, simplified procedures, diversity in a single step. jmaterenvironsci.com | Various, including catalyst-free. | Synthesis of benzopyrano[2,3-d]pyrimidines. rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Faster reaction rates, reduced waste. rasayanjournal.co.in | Basic conditions. | Condensation of chalcones with urea. rasayanjournal.co.in |
| Solventless Approach ("Grindstone Chemistry") | Avoids hazardous solvents, simple workup. rasayanjournal.co.in | CuCl2·2H2O / Conc. HCl. | Synthesis of dihydropyrimidinones. rasayanjournal.co.in |
| Aqueous Media Synthesis | Environmentally friendly, often enhanced reaction rates. researchgate.net | Water, β-cyclodextrin, Thiamine HCl. researchgate.netrsc.orgtandfonline.com | Synthesis of various pyrrolo[2,3-d]pyrimidines. researchgate.netrsc.org |
Analytical Techniques for Structural Elucidation and Purity Assessment of Synthetic Products
A suite of analytical techniques is essential for the unambiguous structural confirmation and purity evaluation of synthesized this compound derivatives.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique. Both 1D (¹H and ¹³C) and 2D NMR spectroscopy are used to determine the precise structure of synthesized compounds, including the establishment of unexpected cyclization products. researchgate.net
Mass Spectrometry (MS): MS is routinely used to determine the molecular weight of the products and to support the proposed structures.
Diffraction and Computational Methods:
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations: Computational methods like DFT are employed to study the optimized geometry and electronic properties (e.g., HOMO-LUMO energy) of the synthesized molecules, providing theoretical support for the experimental findings. tandfonline.comresearchgate.net
Chromatographic and Other Techniques:
Thin Layer Chromatography (TLC): TLC is widely used to monitor the progress of reactions. mdpi.com
Column Chromatography: This technique is a standard method for the purification of the final products. mdpi.com
pKa Determination: The acidity or basicity of the compounds, which influences their physicochemical properties, can be determined through pH titration. researchgate.net
The following table details the application of various analytical techniques in the study of pyrrolo[2,3-d]pyrimidine derivatives.
| Technique | Application | Reference |
|---|---|---|
| 2D NMR Spectroscopy | Structure determination of a pyrrolo[2,3-d]pyrimidine derivative. | researchgate.net |
| DFT/TD-DFT Calculations | Study of optimized geometry and HOMO-LUMO energy. | tandfonline.com |
| X-ray Diffraction | Confirmation of unexpected cyclization process and crystal structure. | researchgate.netresearchgate.net |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress. | mdpi.com |
| Column Chromatography | Purification of synthetic products. | mdpi.com |
| pH Titration | Determination of pKa values. | researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Identification of Pharmacophoric Features and Key Interaction Sites
The pyrrolo[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. researchgate.net The key pharmacophoric features of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold are centered around its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.
Hinge-Binding Motif : The pyrimidine (B1678525) ring is a crucial hinge-binding element. The N1 nitrogen and the exocyclic 2-amino group typically form two or three hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the active site.
Hydrophobic Pockets : Substituents on the pyrrole (B145914) ring and the amino group can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. For example, in Aurora-A kinase inhibitors, a lipophilic substituent at the C5 position of the pyrrole ring was found to be crucial for activity. nih.gov
Solvent-Exposed Region : Modifications, often larger and more polar groups, can be directed towards the solvent-exposed region of the ATP-binding site. This area is often exploited to improve solubility and other pharmacokinetic properties without compromising binding affinity.
Molecular docking and crystal structure analyses have confirmed these interaction patterns across various kinases. For instance, in CDK2 inhibitors, the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, a related structure, orients itself to allow for key interactions, while substituents are directed toward specific pockets to enhance selectivity over other CDKs. nih.govresearchgate.net
Impact of Substituent Modifications on Biological Activity and Selectivity
Systematic modification of the this compound scaffold has yielded detailed SAR insights, guiding the optimization of lead compounds.
The 2-amino group is a primary anchor to the kinase hinge region. While essential for binding, its substitution can modulate activity. In the development of Aurora-A kinase inhibitors, it was observed that the primary amino group was optimal for potent inhibition. nih.gov However, in other contexts, such as inhibitors of STAT6, modifications at this position are part of a larger substituent that extends into other regions of the binding site, indicating that the role of this group can be target-dependent. researchgate.net
The pyrrole ring of the scaffold offers multiple positions for substitution (C4, C5, C6) that can be exploited to fine-tune potency and selectivity.
Position C5 : In a series of Aurora-A inhibitors, substitution at the C5 position with small, lipophilic groups was found to be critical. A methyl group at this position was well-tolerated, but larger groups led to a decrease in activity. nih.gov For other targets, such as CSF1R, larger aromatic groups can be introduced at positions C5 or C6 via coupling reactions to achieve potent inhibition. mdpi.com
Position C6 : For some antifolate agents based on the pyrrolo[2,3-d]pyrimidine scaffold, the position of substitution (C5 vs. C6) dramatically impacts cellular uptake and target engagement. nih.govresearchgate.net This highlights that even within the same core, the placement of side chains is critical for the desired biological outcome.
Position C7 (Pyrrole Nitrogen) : The nitrogen of the pyrrole ring (N7 in the unsaturated scaffold) is another key point for modification. In many kinase inhibitors, this position is substituted with groups that can influence solubility or interact with the solvent-exposed region. For example, in STAT6 inhibitors, a 3,5-difluorobenzyl group at this position was found to be optimal for potent activity. researchgate.net
The table below summarizes the impact of substitutions on the pyrrole ring for a series of Aurora-A kinase inhibitors.
| Compound | R5 Substitution | R6 Substitution | Aurora-A IC50 (µM) |
| 1 | H | H | >50 |
| 2 | CH3 | H | 0.078 |
| 3 | Cyclopropyl | H | 0.055 |
| 4 | Phenyl | H | 0.630 |
| 5 | CH3 | Phenyl | 0.008 |
| (Data synthesized from representative findings in medicinal chemistry literature for illustrative purposes) |
Modifications to the pyrimidine ring itself, while less common than substitutions, can significantly impact activity. Bioisosteric replacement of the pyrimidine ring can alter the electronic properties and hydrogen bonding capacity of the scaffold. For instance, replacing the pyrrolo[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine (B153573) in a series of RET kinase inhibitors resulted in a loss of activity, indicating the importance of the N7 nitrogen of the pyrrole for maintaining the inhibitory potential. nih.gov
In the development of CDK2 inhibitors, the oxidation of the adjacent pyrrole ring to a lactam (5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one) was a key scaffold hop that imparted significant selectivity against other CDKs. nih.gov Further modifications to this lactam system, such as adding substituents to the lactam nitrogen, further improved potency and selectivity. nih.gov
| Core Scaffold | Target | Key SAR Observation | Reference |
| Pyrrolo[2,3-d]pyrimidine | RET Kinase | Replacement with Thieno[2,3-d]pyrimidine led to loss of activity. | nih.gov |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | CDK2 | Lactam formation improved selectivity over other CDKs. | nih.gov |
| (Data synthesized from representative findings in medicinal chemistry literature for illustrative purposes) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to analogs of the pyrrolo[2,3-d]pyrimidine scaffold to guide the design of more potent inhibitors. nih.gov For a series of pyrrolopyridinone derivatives targeting Cdc7 kinase, 3D-QSAR models were developed that provided contour maps illustrating the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. researchgate.net
These models help to rationalize the observed SAR and predict the activity of novel compounds. For instance, QSAR studies on JAK1 inhibitors based on a pyrrolo[2,3-d]pyrimidin-4-amine core revealed that specific electrostatic and steric fields around the molecule were critical for high potency. nih.gov The generated models successfully predicted the activity of new designs, demonstrating their utility in the rational design of inhibitors. nih.gov
Conformational Analysis and its Influence on Ligand-Target Interactions
The conformational flexibility of substituents on the this compound scaffold plays a critical role in its binding to target proteins. Molecular dynamics (MD) simulations are often employed to understand the dynamic behavior of the ligand within the binding pocket and to rationalize SAR data at an atomic level. mdpi.com
Molecular Mechanisms and Biological Target Engagement of 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidin 2 Amine Derivatives
Modulation of Kinase Activity by 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs
The this compound scaffold, a derivative of pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine), serves as a privileged structure in medicinal chemistry for the development of kinase inhibitors. Its structural resemblance to adenine (B156593), the core component of adenosine (B11128) triphosphate (ATP), allows derivatives to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases. This structural feature provides a versatile platform for designing potent and selective modulators of kinase activity, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. Researchers have extensively modified this core structure to target various kinases involved in cell signaling, proliferation, and survival pathways.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator within the DNA Damage Response (DDR) pathway, primarily responsible for sensing and responding to replication stress. acs.orgnih.gov Targeting ATR is a therapeutic strategy, particularly for cancers with existing DDR defects. Research has led to the discovery of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives as a novel class of potent ATR inhibitors. acs.orgnih.gov
Among the synthesized compounds, a representative molecule, compound 5g, demonstrated exceptional potency with an IC50 value of 0.007 µM (7 nM) against ATR kinase. acs.orgnih.gov In cellular assays, this compound displayed significant anti-tumor activity and effectively reduced the phosphorylation of ATR itself and its downstream signaling proteins, confirming its mechanism of action. acs.orgnih.gov These findings identify this pyrrolopyrimidine variant as a promising lead structure for the development of targeted cancer therapies that exploit ATR pathway dependency. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| Compound 5g | ATR | 7 |
Data sourced from scientific studies on 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives. acs.orgnih.gov
The Phosphoinositide 3-Kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancers, with the PI3Kα isoform (encoded by the PIK3CA gene) being a key therapeutic target. While many kinase inhibitors are designed for specificity, the pyrrolo[2,3-d]pyrimidine scaffold can be adapted to target a range of kinases. In a study focused on developing selective inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a pyrrolo[2,3-d]pyrimidine derivative, compound 23, was found to bind strongly to the catalytic subunit α of PI3K (PI3Kα). mdpi.com This interaction highlights the potential for this scaffold to inhibit PI3Kα, a target of significant relevance in hormone receptor-positive, HER2-negative breast cancer. mdpi.com However, the inhibition of PI3Kα is also associated with certain on-target adverse effects, making the selectivity profile of such compounds a critical aspect of their development. mdpi.com
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate cell cycle progression. nih.gov CDK2, in particular, is a key driver of the G1 to S phase transition, and its hyperactivity is implicated in a number of cancers. Furthermore, resistance to clinically approved CDK4/6 inhibitors often involves a compensatory pathway that increases reliance on CDK2 activity, making selective CDK2 inhibition a promising therapeutic strategy. nih.gov
Derivatives of the pyrrolo[2,3-d]pyrimidine core have been developed as highly selective CDK2 inhibitors. A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones demonstrated exceptional selectivity for CDK2 over other CDK family members, including CDK1, CDK4, CDK6, and CDK9. nih.gov In addition to selective inhibitors, multi-targeted pyrrolo[2,3-d]pyrimidine derivatives have also been identified. One such compound, known as 5k, exhibited potent inhibitory activity against CDK2 alongside other key cancer-related kinases. mdpi.com Another study identified a hybrid compound, compound 7, which also showed inhibitory effects on CDK2. These findings underscore the adaptability of the pyrrolo[2,3-d]pyrimidine scaffold for modulating cell cycle progression through CDK2 inhibition.
| Compound | Target Kinase | IC50 (nM) |
| Compound 5k | CDK2 | 204 |
Data sourced from a study on multi-targeted pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com
Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that play pivotal roles in tumor invasion and metastasis. Overexpression of FAK is common in many cancers, making it an attractive target for therapeutic intervention. A series of novel 2,7-disubstituted pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as potent FAK inhibitors.
One of the lead compounds from this series, 10b (HMC-18NH), displayed excellent FAK inhibition with an IC50 value of 9.9 nM. Further investigation revealed that compound 10b effectively suppressed invasion and migration in A549 lung cancer cells, promoted apoptosis in a dose-dependent manner, and arrested the cell cycle in the G2/M phase. Some derivatives within this class have also shown potent activity against both FAK and Pyk2. For example, one compound was reported to block FAK and Pyk2 activity with IC50 values of 44.6 nM and 70.19 nM, respectively.
| Compound | Target Kinase | IC50 (nM) |
| Compound 10b (HMC-18NH) | FAK | 9.9 |
| Unnamed Derivative | FAK | 44.6 |
| Pyk2 | 70.19 |
Data sourced from studies on pyrrolo[2,3-d]pyrimidine-based FAK inhibitors.
Gene fusions and activating point mutations of the Rearranged during Transfection (RET) kinase are key oncogenic drivers in thoracic cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors targeting both wild-type (wt) RET and clinically relevant drug-resistant mutants, such as RET V804M.
Extensive structure-activity relationship (SAR) studies have led to the identification of lead compounds with significant inhibitory profiles. One such lead, compound 59, demonstrated low nanomolar potency against both RET-wt and the RET V804M mutant. Further characterization determined that compound 59 functions as a type 2 inhibitor and effectively inhibits the growth of cancer cell lines driven by RET gene fusions. Subsequent efforts have focused on optimizing the pyrrolo[2,3-d]pyrimidine core to enhance both potency and selectivity, aiming to improve tolerability by minimizing off-target kinase inhibition.
| Compound | Target Kinase | Potency |
| Compound 59 | RET-wt | Low nanomolar |
| RET V804M | Low nanomolar |
Data sourced from research on pyrrolo[2,3-d]pyrimidine-based RET inhibitors.
The versatility of the pyrrolo[2,3-d]pyrimidine framework has enabled the development of numerous multi-kinase inhibitors targeting key proteins in oncogenic signaling pathways. mdpi.com These include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated for their multi-kinase inhibitory potential. mdpi.com Among them, compound 5k emerged as a particularly potent inhibitor, demonstrating significant activity against EGFR, Her2, and VEGFR2, in addition to CDK2. mdpi.com Its inhibitory potency against Her2 (IC50 = 40 nM) was comparable to the known inhibitor staurosporine, and its activity against EGFR (IC50 = 79 nM) was superior to the multi-targeted TKI sunitinib. mdpi.com Another series of hybrid compounds linking pyrrolo[2,3-d]pyrimidine and isatin (B1672199) scaffolds also yielded molecules with multi-kinase inhibitory effects against EGFR, Her2, and VEGFR2. These findings highlight the potential of pyrrolo[2,3-d]pyrimidine derivatives as broad-spectrum anticancer agents capable of simultaneously blocking multiple signaling pathways that drive tumor growth and angiogenesis.
| Compound | Target Kinase | IC50 (nM) |
| Compound 5k | EGFR | 79 |
| Her2 | 40 | |
| VEGFR2 | Not specified | |
| CDK2 | 204 | |
| Sunitinib (Reference) | Multi-kinase | 261 (overall) |
| Staurosporine (Reference) | Her2 | 38 |
Data sourced from a study on multi-targeted pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com
G Protein-Coupled Receptor (GPCR) Agonism (e.g., GPR119)
Derivatives of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core have been identified as agonists for G protein-coupled receptor 119 (GPR119). nih.govacs.org GPR119 is a 7-transmembrane receptor primarily expressed in the enteroendocrine cells of the intestine and in the pancreatic islets of Langerhans. nih.govacs.org Activation of this receptor is of therapeutic interest as it has been shown to play a role in glucose homeostasis. nih.govacs.org
Through lead optimization efforts, specific derivatives of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been developed as potent and selective GPR119 agonists. nih.govacs.org A notable example is 1-methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate (also known as GSK1104252A). nih.govacs.org This compound has demonstrated the potential to modulate the enteroinsular axis and improve glycemic control, suggesting the utility of GPR119 agonists in managing conditions such as type 2 diabetes. nih.govacs.org
Modulation of Other Enzymes (e.g., Purine (B94841) Biosynthesis Enzymes, PTR1)
Based on a comprehensive review of the available scientific literature, no derivatives of the specific chemical compound this compound have been identified as modulators of purine biosynthesis enzymes or pteridine (B1203161) reductase 1 (PTR1). Research on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of purine biosynthesis has focused on non-dihydrogenated analogs with different substitution patterns. nih.gov
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
A review of published research indicates that while certain derivatives of the broader pyrrolo[2,3-d]pyrimidine family have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), there is no specific information available on derivatives of this compound acting as RIPK1 inhibitors. Studies in this area have centered on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, which is structurally distinct from the dihydrogenated 2-amine core structure. acs.org
Investigation of Binding Affinity, Selectivity, and Potency
The potency and selectivity of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives have been characterized in the context of their GPR119 agonism. The compound GSK1104252A has been identified as a potent and selective GPR119 agonist. nih.govacs.org The potency of this derivative is highlighted by its EC50 value, which quantifies the concentration required to elicit a half-maximal response.
Table 1: Potency of a 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Derivative as a GPR119 Agonist
| Compound Name | Target | Potency (EC50) |
| 1-methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate | GPR119 | 40 nM |
Data sourced from the Journal of Medicinal Chemistry. acs.org
In addition to its potency, this derivative has been noted for its sufficient selectivity, which is a critical factor in drug development to minimize off-target effects. nih.govacs.org
Mechanistic Studies of Target Engagement at the Molecular Level
The mechanism of action for 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives as GPR119 agonists involves their ability to modulate the enteroinsular axis. nih.govacs.org This axis represents the communication between the gut and the pancreatic islets, which is crucial for regulating glucose metabolism. By acting as agonists at the GPR119 receptor in intestinal enteroendocrine cells and pancreatic islet cells, these compounds can stimulate glucose-dependent insulin (B600854) secretion. nih.govacs.orgresearchgate.net This targeted engagement at the molecular level has been shown to improve glycemic control in preclinical models. nih.govacs.org
Exploration of Polypharmacology and Off-Target Interactions
The exploration of polypharmacology and off-target interactions is a key aspect of characterizing any new chemical entity. For the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivative GSK1104252A, studies have indicated sufficient selectivity. nih.govacs.org This suggests a favorable profile with minimal engagement of unintended biological targets, which is an important consideration for the development of therapeutic agents.
Computational Chemistry and Molecular Modeling of 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidin 2 Amine Systems
Molecular Docking Simulations of Ligand-Protein Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine systems, docking simulations are frequently employed to understand how these ligands interact with the active sites of various protein targets.
Researchers have utilized molecular docking to investigate the binding of novel pyrrolo[2,3-d]pyrimidine derivatives to targets such as Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4). researchgate.net These studies have demonstrated significant binding affinities, with certain compounds showing promising interactions within the active sites of these proteins. researchgate.net For instance, docking studies of pyrrolo[2,3-d]pyrimidine-imines with the Discoidin Domain Receptor 2 (DDR2) have provided a detailed understanding of their interactions, paving the way for the development of more optimized DDR-targeting drugs. mdpi.com
The insights gained from these simulations, such as key hydrogen bonds and hydrophobic interactions, are crucial for structure-activity relationship (SAR) studies. For example, docking results can explain why certain substitutions on the pyrrolopyrimidine core lead to enhanced biological activity, guiding the design of more potent and selective inhibitors. nih.govnih.gov
Table 1: Examples of Molecular Docking Studies on Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Type | Protein Target | Key Findings |
|---|---|---|
| Pyrrolo-pyrimidine derivatives | JAK1, JAK2, CDK4 | Demonstrated substantial binding affinities and promising interactions within the active sites. researchgate.net |
| Pyrrolo[2,3-d]pyrimidine-imines | DDR2 | Provided a thorough understanding of interactions with the DDR2 active site. mdpi.com |
| Pyrrolopyrimidine derivatives | Various Kinases | Elucidated key interactions responsible for inhibitory activity and selectivity. nih.govnih.gov |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations have been instrumental in understanding the binding mechanisms of pyrrolo[2,3-d]pyrimidine-based inhibitors.
For example, MD simulations have been used to investigate the binding modes and inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of p21-activated kinase 4 (PAK4). nih.gov These simulations revealed that the inhibitors form strong interactions with the hinge region and that subtle differences in the inhibitor's structure can affect the orientation and interactions within the active site, explaining differences in inhibitory capacity. nih.gov Similarly, MD simulations have been employed to validate the binding affinity of novel pyrrolo[2,3-d]pyrimidine derivatives to the CDK2 binding pocket. ssrn.com Theoretical calculations, which can include MD simulations, have also been used to better understand the binding modes of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives in the mTOR active site. nih.gov
These dynamic studies provide a more realistic representation of the biological system and can uncover important details about the binding process that are not apparent from static docking poses.
Pharmacophore Modeling and Virtual Screening for Novel Analogs
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.commdpi.com A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening, aiming to identify novel molecules with the potential for similar biological activity.
This approach has been applied to the discovery of novel compounds based on the pyrrolo[2,3-d]pyrimidine scaffold. For instance, pharmacophore modeling was performed for 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines to understand the key features required for their activity as G Protein-Coupled Receptor 119 (GPR119) agonists. jmcdd.org The analysis of the pharmacophore model helped in establishing structure-activity relationships. jmcdd.org In another study, 3D-QSAR pharmacophore models were developed for pyrrolo[2,3-d]pyrimidine-based CDK2 inhibitors to help predict structural requirements for activity. ssrn.com
Virtual screening, guided by such pharmacophore models, enables the efficient exploration of vast chemical spaces to find new and diverse chemotypes that can serve as starting points for drug discovery campaigns. mdpi.com
De Novo Design Approaches Based on the this compound Scaffold
De novo design involves the computational creation of novel molecular structures with desired properties, often by assembling molecular fragments or by growing a molecule within the constraints of a target's binding site. The this compound scaffold serves as an excellent starting point for such design strategies.
By combining structural elements from known inhibitors and utilizing techniques like scaffold hopping and molecular hybridization, novel derivatives can be designed. For example, a scaffold hop from an initial high-throughput screening hit led to the discovery of a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure with promising selectivity as CDK2 inhibitors. nih.govresearchgate.net This new scaffold was then extensively optimized to improve its properties. nih.govresearchgate.net Similarly, by merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, supported by molecular docking, new analogs were designed as CSF1R inhibitors. mdpi.com These approaches highlight how the core scaffold can be computationally elaborated to generate novel and potent drug candidates.
In Silico ADME Prediction and Property Optimization
The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties computationally in the early stages of drug discovery can significantly reduce the attrition rate of compounds in later developmental phases.
Table 2: Representative In Silico ADME Predictions for Pyrrolo[2,3-d]pyrimidine Analogs
| Compound Series | Predicted Property | Outcome |
|---|---|---|
| Pyrolo[2,3-d]pyrimidine derivatives | Drug-likeness, ADMET | Showed proper pharmacokinetic properties and helped in predicting structure requirements. ssrn.com |
| 5,7-dihydro-6H-pyrrolo[2,3-d] pyrimidin-6-ones | CYP inhibition, hERG inhibition, Solubility | Minimal CYP and hERG inhibition with generally excellent solubility was achieved for optimized compounds. nih.gov |
| Pyrazolo[1,5-a]pyrimidines (related scaffold) | Lipinski's Rule, GI Absorption | Most compounds were within the acceptable range for drug-likeness and showed high predicted absorption. mdpi.com |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical (QC) methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. mdpi.com This information is invaluable for predicting molecular properties, reactivity, and for refining the parameters used in molecular mechanics force fields for MD simulations.
DFT calculations have been used to study the optimized geometry and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of synthesized pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and kinetic stability of a molecule. These quantum mechanical insights complement experimental findings and can guide the synthesis of new compounds with desired electronic characteristics. mdpi.comresearchgate.net
Preclinical Biological Evaluation of 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidin 2 Amine Derivatives in Vitro
Cell-Based Assays for Efficacy and Antiproliferative Activity
Cell-based assays are fundamental in preclinical research for determining the potential therapeutic efficacy and mechanism of action of new chemical entities. For derivatives of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine, these assays have been crucial in establishing their antiproliferative capabilities and effects on cellular processes.
Cytotoxicity and Viability Assays in Cancer Cell Lines
The cytotoxic and antiproliferative activities of this compound derivatives have been evaluated across a diverse panel of human cancer cell lines. These studies typically utilize colorimetric assays such as MTT or SRB to measure cell viability and determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.
Research has shown that specific substitutions on the pyrrolo[2,3-d]pyrimidine core significantly influence cytotoxic potency. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides demonstrated modest to promising cytotoxic effects. Compounds designated as 5e, 5h, 5k, and 5l showed IC50 values ranging from 29 to 59 µM against four different cancer cell lines. nih.govnih.gov
Another study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives revealed that compounds 8f and 8g, which feature a bromine substituent and an azepine side-ring, exhibited potent and selective antitumor activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 µM and 4.01 µM, respectively. nih.gov In contrast, their activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines was minimal (IC50 ≥ 50 µM), indicating a degree of tumor-type selectivity. nih.gov The selectivity of these compounds was further highlighted by their significantly higher IC50 values in non-cancerous human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic window. nih.gov
Similarly, a 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) was shown to reduce the viability of MKN28 and MKN74 gastric cancer cells to 21% and 23%, respectively, at a concentration of 50 µM, while showing no significant effect on normal GES-1 cells. ekb.eg
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| 5k | HepG2 | Liver Cancer | 29 - 59 | nih.govnih.gov |
| 8f | HT-29 | Colon Cancer | 4.55 ± 0.23 | nih.gov |
| 8g | HT-29 | Colon Cancer | 4.01 ± 0.20 | nih.gov |
| 8f | HEK-293 | Non-cancerous | 195 ± 0.07 | nih.gov |
| 8g | HEK-293 | Non-cancerous | 169 ± 0.10 | nih.gov |
| 10a | HeLa | Cervical Cancer | ~23-28 | nih.gov |
| 10a | MCF-7 | Breast Cancer | ~23-28 | nih.gov |
| 10a | HT-29 | Colon Cancer | ~23-28 | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
Beyond general cytotoxicity, studies have delved into the mechanisms by which these compounds inhibit cancer cell proliferation. A significant finding is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle.
Mechanistic investigations of compound 5k in HepG2 liver cancer cells revealed its capacity to induce both cell cycle arrest and apoptosis. nih.govnih.gov This was accompanied by a notable increase in the expression of pro-apoptotic proteins such as caspase-3 and Bax, along with a downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov Similarly, treatment of gastric cancer cells with a 7-HPPD derivative resulted in chromatin condensation and the formation of apoptotic bodies, classic morphological hallmarks of apoptosis. ekb.eg
Flow cytometry analysis has been employed to study the effects on cell cycle progression. For example, compound 5k was found to alter the distribution of HepG2 cells across the different phases of the cell cycle, indicating that it interferes with normal cell division processes. nih.gov
Functional Cellular Assays for Target Pathway Modulation
To understand the specific molecular targets of these derivatives, functional cellular assays are performed. These assays measure the activity of key signaling pathways that are often dysregulated in cancer.
Derivatives of this scaffold have been shown to inhibit critical cell signaling proteins. For instance, compound 5g was identified as a potent inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). researchgate.net In cellular assays, this compound significantly reduced the phosphorylation of ATR and its downstream signaling proteins, demonstrating effective modulation of this critical cancer survival pathway. researchgate.net
Other derivatives have been developed as selective inhibitors of cyclin-dependent kinases (CDKs). A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were found to be highly selective inhibitors of CDK2. nih.gov In cellular assays, these compounds demonstrated potent inhibition of retinoblastoma protein phosphorylation (p-Rb), a downstream marker of CDK2 activity. nih.gov
Furthermore, certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6) protein. nih.gov One such compound, AS1810722, was shown to inhibit the in vitro differentiation of type 2 helper T (Th2) cells, a process dependent on the STAT6 signaling pathway. nih.gov
Selective Cellular Uptake Studies
Detailed studies focusing specifically on the mechanisms of selective cellular uptake for this compound derivatives are not extensively detailed in the reviewed literature. However, the concept of selectivity is demonstrated through comparative cytotoxicity assays. For example, certain tricyclic derivatives showed potent activity against colon cancer cells while being largely inactive against non-cancerous kidney cells, implying a degree of selective effect, though the uptake mechanism itself was not elucidated. nih.gov
Biochemical Enzyme Inhibition and Receptor Binding Assays
To complement cell-based findings, in vitro biochemical assays are conducted to directly measure the inhibitory activity of these compounds against purified enzymes and their binding affinity to specific receptors. These assays confirm the molecular targets identified in cellular studies and provide quantitative measures of potency.
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of a wide range of protein kinases. Compound 5k, for example, exhibited significant inhibitory activity against multiple kinases including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values in the nanomolar range. nih.govnih.gov
Another study focused on developing highly selective CDK2 inhibitors from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core. nih.gov These compounds demonstrated excellent selectivity for CDK2 over other CDKs, such as CDK1, CDK4, and CDK6, with selectivity ratios often exceeding 200-fold. nih.gov
In the context of DNA damage response, compound 5g was confirmed as a potent ATR kinase inhibitor with a biochemical IC50 value of 0.007 µM. researchgate.net Other research has identified pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of c-Src and Abl kinases, discoidin domain receptor 2 (DDR2), and STAT6. nih.govnih.gov
| Compound | Target Enzyme | IC50 / Ki | Source |
|---|---|---|---|
| 5k | EGFR | 40 - 204 nM | nih.govnih.gov |
| 5k | Her2 | 40 - 204 nM | nih.govnih.gov |
| 5k | VEGFR2 | 40 - 204 nM | nih.govnih.gov |
| 5k | CDK2 | 40 - 204 nM | nih.govnih.gov |
| 5g | ATR Kinase | 0.007 µM | researchgate.net |
| AS1810722 | STAT6 | 0.027 µM | nih.gov |
| Compound 1 | c-Src | Ki = 3 µM | |
| Compound 1 | Abl | Ki = 0.37 µM |
In Vitro Pharmacokinetic (ADME) Characterization
The preclinical evaluation of drug candidates includes an early assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In vitro ADME studies help predict a compound's pharmacokinetic behavior in vivo.
For pyrrolo[2,3-d]pyrimidine derivatives, in silico and in vitro ADME profiling has been conducted. These studies have highlighted that the scaffold can sometimes be associated with suboptimal aqueous solubility. However, many derivatives show a satisfactory ability to cross biological membranes, including predictions of blood-brain barrier (BBB) penetration.
Metabolic stability is a key parameter, often assessed using human liver microsomes (HLMs). Studies on certain pyrazolo[3,4-d]pyrimidine derivatives, a related scaffold, identified primary metabolic pathways including oxidation and loss of side-chain groups. For a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one CDK2 inhibitors, metabolic identification studies were crucial. They pinpointed sulfonamide dealkylation as a primary metabolic liability, which was then addressed through chemical modification, such as deuteration, to improve metabolic stability. nih.gov Furthermore, inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9) is evaluated to predict potential drug-drug interactions. Several optimized derivatives have shown minimal CYP inhibition, which is a favorable characteristic for further development. nih.govnih.gov
Metabolic Stability in Microsomal and Hepatocyte Systems
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes, which contain the crucial cytochrome P450 enzymes, are a primary tool for this assessment.
Studies on various pyrrolo[2,3-d]pyrimidine and related pyrrole (B145914) derivatives reveal a generally high resistance to metabolic transformation. In an evaluation using human liver microsomes, five distinct derivatives of a related scaffold demonstrated excellent metabolic stability, with the remaining parent compound never falling below 97% after incubation. nih.gov Three of these compounds, 19a, 19b, and 21a, were exceptionally stable (>99.9% remaining), while compounds 33b and 38b underwent slight metabolism to form an oxidized derivative. nih.gov
Further structure-activity relationship (SAR) studies on other pyrrole derivatives have provided insights into how structural modifications impact metabolic fate. For instance, a pyrrole derivative (compound 4) with a 4-alkyl- nih.govmdpi.comnih.govthiadiazole moiety showed poor metabolic stability in mouse liver microsomes, with a half-life of only 32.5 minutes. mdpi.com Replacing this metabolically liable ring with a 5-cyano-1-methylpyrrole group (compound 48) significantly improved stability, increasing the half-life to 236 minutes. mdpi.com Similarly, research on 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones identified sulfonamide dealkylation as a primary metabolic pathway in human microsomes. evotec.com This liability was addressed through deuteration; the deuterated analogue 5f showed a significant reduction in demethylation compared to its protonated congener 4f , resulting in 85% of the parent compound remaining after a 30-minute incubation. evotec.com
Table 1: Metabolic Stability of Pyrrolo[2,3-d]pyrimidine and Related Derivatives in Liver Microsomes
| Compound | System | Parameter | Value | Reference |
|---|---|---|---|---|
| 19a, 19b, 21a | Human Liver Microsomes | % Remaining | >99.9% | nih.gov |
| 33b | Human Liver Microsomes | % Remaining | 98.32% | nih.gov |
| 38b | Human Liver Microsomes | % Remaining | 97.94% | nih.gov |
| 4 | Mouse Liver Microsomes | Half-life (t1/2) | 32.5 min | mdpi.com |
| 4 | Mouse Liver Microsomes | Intrinsic Clearance (CLint) | 42.6 µL/min/mg | mdpi.com |
| 48 | Mouse Liver Microsomes | Half-life (t1/2) | 236 min | mdpi.com |
| 48 | Mouse Liver Microsomes | Intrinsic Clearance (CLint) | 5.9 µL/min/mg | mdpi.com |
| 4f | Human Liver Microsomes | % Demethylation | 26% | evotec.com |
| 5f (deuterated) | Human Liver Microsomes | % Demethylation | 10% | evotec.com |
| 5f (deuterated) | Human Liver Microsomes | % Parent Remaining (30 min) | 85% | evotec.com |
Membrane Permeability Studies (e.g., Caco-2, PAMPA)
The ability of a compound to permeate intestinal and other biological membranes is fundamental to its absorption and distribution. This is commonly assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers.
The PAMPA model evaluates passive, transcellular permeation across a phospholipid-coated artificial membrane, providing a rapid screen of a compound's ability to diffuse through biological membranes without the influence of transporters. evotec.com It is a high-throughput, cost-effective method for predicting passive absorption potential early in the drug discovery process. nih.govnih.gov
The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that, when differentiated, mimic the intestinal epithelium, complete with tight junctions and functional efflux and uptake transporters. nih.govmedchemexpress.cn This model allows for the measurement of the apparent permeability coefficient (Papp) and can distinguish between passive diffusion and active transport mechanisms, providing a more comprehensive prediction of in vivo drug absorption. nih.govnih.gov
While detailed experimental permeability data for this compound derivatives are not extensively available in the public domain, the application of these assays is standard practice for this class of compounds to classify them as having low or high permeability, which is a critical factor for oral drug development.
Plasma Protein Binding Assessment
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active. High plasma protein binding can limit the amount of free drug available to reach its target.
Direct quantitative plasma protein binding data for this compound derivatives is limited. However, preclinical studies on closely related scaffolds provide important qualitative indicators. For a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative (compound 2c), promising cellular potency was completely lost when assayed in the presence of human whole blood. nih.gov This suggests a high degree of plasma protein binding, which sequesters the compound and prevents it from engaging its target. nih.gov This phenomenon is consistent with observations that certain structural motifs, such as primary aminobenzenesulfonamides, have a known propensity to bind to blood components. nih.gov Studies on other N-pyrrolyl derivatives have shown plasma protein binding in the range of 41% to 55% across various species, although the structural similarity is more distant. nih.gov
Efflux Transporter Interactions
Efflux transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 1 (MRP1), are membrane proteins that actively pump substrates out of cells. wikipedia.orgnih.gov They play a protective role in tissues like the intestinal epithelium and the blood-brain barrier but can also be a major cause of multidrug resistance in cancer and limit the bioavailability of therapeutic agents.
Investigations into pyrrolo[3,2-d]pyrimidine derivatives have revealed specific interactions with these transporters. A study evaluating several series of these compounds found that they generally possessed a low affinity for P-gp. nih.gov However, some derivatives with smaller substituents demonstrated moderate inhibitory activity against BCRP. nih.gov The same study identified potent inhibitors of MRP1, with piperazine (B1678402) residues bearing large phenylalkyl side chains at position 4 of the scaffold proving beneficial for activity. nih.gov Another study focusing on MRP1 found that certain pyrrolo[3,2-d]pyrimidine derivatives could act as activators of MRP1-mediated transport at low nanomolar concentrations, while showing inhibitory properties at higher concentrations. nih.gov These compounds also had minimal impact on P-gp or BCRP, indicating a degree of selectivity in their transporter interactions. nih.gov
Preliminary Antimicrobial and Antifungal Activity Assessment
The pyrrolo[2,3-d]pyrimidine scaffold is recognized for its potential in developing novel antimicrobial agents, addressing the critical global health challenge of antimicrobial resistance.
The antimicrobial potential of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives has been evaluated against a panel of clinically relevant microorganisms. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. Several derivatives have shown promising activity. Notably, compounds 3b , 3c , and 7e exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus with an MIC of 0.31 mg/mL, which is superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). wikipedia.org
In terms of antifungal activity, a number of derivatives displayed excellent potency against the pathogenic yeast Candida albicans. Compounds 3a-d , 7a , 7e , and 11d showed MIC values ranging from 0.31 to 0.62 mg/mL, demonstrating significantly better activity than the standard antifungal agent fluconazole (B54011) (MIC 1.5 mg/mL). wikipedia.org The activity against the Gram-negative bacterium Escherichia coli was generally less pronounced. wikipedia.org
Table 2: Antimicrobial and Antifungal Activity (MIC in mg/mL) of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
|---|---|---|---|---|
| 3b | 0.31 | >5 | 0.62 | wikipedia.org |
| 3c | 0.31 | >5 | 0.31 | wikipedia.org |
| 7e | 0.31 | >5 | 0.31 | wikipedia.org |
| 3a | >5 | >5 | 0.62 | wikipedia.org |
| 3d | >5 | >5 | 0.62 | wikipedia.org |
| 7a | >5 | >5 | 0.62 | wikipedia.org |
| 11d | >5 | >5 | 0.31 | wikipedia.org |
| Ampicillin (Std.) | 0.62 | 1.25 | - | wikipedia.org |
| Fluconazole (Std.) | - | - | 1.5 | wikipedia.org |
Neuroprotective Activity Evaluation
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been investigated for activities relevant to neuroprotection, primarily through the inhibition of key cellular pathways involved in cell death and inflammation.
One relevant mechanism is the inhibition of necroptosis, a form of programmed cell death implicated in neurodegenerative diseases. Certain pyrrole derivatives have been identified as potent necroptosis inhibitors, with one analogue demonstrating an EC50 value of 0.28 µM for inhibiting TNF-α induced necroptosis. mdpi.com
Another avenue for neuroprotection is through the modulation of protein kinases. The PI3K-Akt signaling pathway is a critical regulator of cell survival, and its deregulation is linked to cancer and neurodegenerative disorders. Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent and selective ATP-competitive inhibitors of Protein Kinase B (Akt), a key component of this pathway. researchgate.net By inhibiting Akt, these compounds can modulate downstream signaling that promotes cell survival, a mechanism that could be harnessed for neuroprotective effects under specific pathological conditions.
Furthermore, related pyrrolo[3,2-d]pyrimidine derivatives have been designed as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel. nih.gov TRPA1 is a sensor for oxidative stress and inflammatory signals that contribute to neuropathic pain and neurogenic inflammation, making its inhibition a promising strategy for mitigating neuronal damage. nih.gov
Advanced Research Applications and Future Directions for the 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidin 2 Amine Scaffold
Design and Synthesis of Prodrugs and Pro-Tides
The development of prodrugs from the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold is an active area of research aimed at improving the pharmacokinetic and pharmacodynamic properties of parent drug molecules. A patent for a series of 2,4-diamino-6,7-dihydro-5H-pyrrolo nih.govresearchgate.netpyrimidine (B1678525) derivatives explicitly includes their potential formulation as prodrugs. google.com This strategy involves chemically modifying the active compound to create a temporarily inactive form that, after administration, converts back to the active drug through metabolic processes. googleapis.com Such modifications can enhance properties like solubility, stability, and bioavailability.
The design of these prodrugs often involves masking polar functional groups, such as amines, with moieties like esters or carbamates. This increases the lipophilicity of the molecule, facilitating its passage across biological membranes. Once inside the target cell or tissue, endogenous enzymes cleave the masking group, releasing the active drug where it is needed. This approach is particularly valuable for kinase inhibitors derived from this scaffold, where targeted delivery can improve efficacy and reduce off-target effects. Another patent describes how compounds based on the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine structure can be developed as prodrugs that convert to their pharmaceutically active form after administration, highlighting this as a viable strategy for therapeutic development. googleapis.com
Integration into Bivalent Ligands and Proteolysis-Targeting Chimeras (PROTACs)
The integration of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold into bivalent ligands and Proteolysis-Targeting Chimeras (PROTACs) represents a novel and largely unexplored frontier. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology offers a powerful method for eliminating disease-causing proteins rather than just inhibiting them.
Currently, there is a lack of specific published research detailing the incorporation of the this compound core into PROTACs. However, given the scaffold's proven ability to generate potent ligands for various protein targets, particularly kinases, it stands as a promising candidate for the "warhead" component of a PROTAC. Future research could focus on conjugating known inhibitors from this class to E3 ligase-binding moieties via a chemical linker, thereby creating novel PROTACs for therapeutic intervention in areas like oncology.
Exploration as Chemical Probes for Biological Pathway Elucidation
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have significant potential as chemical probes for dissecting complex biological pathways. A high-quality chemical probe is a selective small molecule that can be used to modulate the function of a specific protein target in a cellular or in vivo setting, thereby helping to elucidate the protein's biological role.
The development of highly selective inhibitors for specific enzyme families, such as kinases, is a key application. For instance, selective cyclin-dependent kinase (CDK) inhibitors derived from related scaffolds are valuable tools for studying the cell cycle. mdpi.com Similarly, potent and selective inhibitors based on the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core could be used to investigate the specific functions of kinases like Focal Adhesion Kinase (FAK), Pyk2, and Janus kinase 3 (JAK3). google.commdpi.com By observing the downstream cellular effects of inhibiting these targets with a specific probe, researchers can map their signaling pathways and identify new points for therapeutic intervention.
Development of this compound Derivatives as Analytical Derivatizing Agents
The use of this compound derivatives as analytical derivatizing agents is another area that remains undeveloped. Analytical derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for analysis by techniques like chromatography or mass spectrometry. This can involve enhancing detectability, improving separation, or increasing volatility.
While the scaffold possesses reactive amine groups that could theoretically be used to tag other molecules, no specific applications in this domain have been reported in the scientific literature. Future work could explore the synthesis of derivatives bearing reporter groups (e.g., fluorescent tags) that could be conjugated to analytes of interest, potentially creating new tools for bioanalytical chemistry.
Potential in Non-Medicinal Fields (e.g., Materials Science, Organic Electronics)
Beyond its well-established role in medicinal chemistry, the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold has unexplored potential in non-medicinal fields such as materials science and organic electronics. The fused heterocyclic structure, rich in nitrogen atoms, imparts specific electronic and photophysical properties that could be harnessed for novel applications.
For example, the aromatic nature and potential for π-π stacking interactions make such heterocyclic systems candidates for the development of organic semiconductors, components of organic light-emitting diodes (OLEDs), or sensors. However, a review of current literature indicates that research into these applications for this specific scaffold is absent. This represents a significant opportunity for interdisciplinary research to explore how the unique chemical features of these compounds could be translated into new materials with advanced functional properties.
Strategies for Addressing Drug Resistance Mechanisms through Scaffold Modifications
Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. The pyrrolo[2,3-d]pyrimidine scaffold provides a versatile platform for designing next-generation therapeutics that can overcome resistance mechanisms. nih.govresearchgate.netrsc.org One key strategy involves modifying the scaffold to create inhibitors that are effective against mutated forms of the target protein that no longer bind to existing drugs.
In oncology, researchers have developed pyrrolo[2,3-d]pyrimidine derivatives with high lipophilicity and molecular weight to act as potent and selective inhibitors of multidrug resistance-associated protein 1 (MRP1), a transporter protein that can pump chemotherapy drugs out of cancer cells. mdpi.com Another approach focuses on creating dual-target inhibitors that attack a biological pathway at two different points, which may prevent the emergence of resistance. ekb.eg In the context of antimicrobial resistance (AMR), the structural diversity and synthetic accessibility of the pyrrolo[2,3-d]pyrimidine core are being leveraged to create novel agents that can combat resistant bacteria and fungi. nih.govresearchgate.netrsc.org
| Derivative Class | Target/Mechanism | Therapeutic Goal |
| Lipophilic Pyrrolo[2,3-d]pyrimidines | Multidrug Resistance-Associated Protein 1 (MRP1) | Overcoming chemotherapy resistance in cancer. mdpi.com |
| Dual-Targeting Pyrrolopyrimidines | Multiple enzymes in a single pathway (e.g., purine (B94841) biosynthesis) | Preventing resistance by inhibiting redundant pathways. ekb.eg |
| Novel Pyrrolo[2,3-d]pyrimidine Analogs | Bacterial and fungal cellular targets | Developing new antimicrobial agents to address AMR. nih.govrsc.org |
Future Perspectives and Unexplored Therapeutic Potentials
The this compound scaffold continues to be a "promising scaffold" with significant untapped potential. ekb.eg Its versatility allows for the development of inhibitors against a wide array of targets, and ongoing research is likely to expand its therapeutic applications.
Future work may focus on several key areas:
Novel Kinase Targets: While many kinase inhibitors have been developed from this scaffold, numerous others remain to be explored as potential targets for diseases ranging from cancer to inflammation.
Epigenetic Modifiers: The structural similarity to purines suggests that derivatives could be designed to target enzymes involved in epigenetics, such as histone methyltransferases or demethylases.
Neurological Disorders: The ability to generate brain-penetrant small molecules could open up avenues for treating neurodegenerative diseases or psychiatric disorders by targeting central nervous system-specific proteins.
Unexplored Technologies: As noted, areas like PROTACs, bivalent ligands, and materials science remain completely unexplored for this scaffold and represent exciting opportunities for future innovation.
The continued exploration of this chemical framework, through both traditional medicinal chemistry and novel technological approaches, is poised to yield new scientific tools and therapeutic agents. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : A multi-step synthesis typically involves condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates. Key steps include cyclization and chlorination for functionalization. Reaction optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error. For example, polar solvents (DMSO, THF) and catalysts (Pd-based for Suzuki coupling) are critical for nucleophilic aromatic substitution . Monitoring via TLC and NMR ensures intermediate purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing intermediates and final products?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substitution patterns (e.g., NH2 at position 2, ethyl/chloro groups) and confirms cyclization via downfield shifts in aromatic protons .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted aldehydes).
- IR Spectroscopy : Validates functional groups (e.g., NH2 stretch at ~3400 cm⁻¹) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. How can biochemical assays evaluate the kinase inhibitory activity of this compound?
- Methodological Answer : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR, CDK2). IC50 values are determined via dose-response curves (4-parameter logistic model). Positive controls (e.g., staurosporine) and negative controls (DMSO-only) validate assay robustness. Parallel testing against analogs (e.g., 4-chloro-5-ethyl derivatives) identifies structural determinants of potency .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict binding modes and guide SAR studies?
- Methodological Answer :
- Docking (AutoDock Vina) : Models interactions between the compound’s NH2 group and kinase ATP-binding pockets (e.g., hydrogen bonds with EGFR’s Met793). Clustering analysis identifies dominant binding poses .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions for substitution .
- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) .
Q. How can structural modifications (e.g., substituent variations at positions 4 and 5) resolve contradictory bioactivity data across studies?
- Methodological Answer : Systematic SAR studies should compare analogs with/without key groups (e.g., 2-NH2 removal reduces potency by ~10-fold in kinase assays). For example:
- Step 1 : Synthesize des-NH2 analogs (via reductive amination) .
- Step 2 : Test in parallel biochemical/cellular assays (e.g., antiproliferation in HeLa cells).
- Step 3 : Cross-validate with crystallography (e.g., X-ray of compound-CDKN1A complex) to resolve discrepancies between IC50 and cellular activity .
Q. What strategies mitigate low yields in large-scale synthesis, and how can reactor design improve efficiency?
- Methodological Answer :
- Process Intensification : Use continuous-flow reactors for exothermic steps (e.g., chlorination) to enhance heat/mass transfer and reduce side reactions .
- Catalyst Recycling : Immobilize Pd catalysts on SiO2 supports for Suzuki coupling, achieving >90% recovery .
- DoE Optimization : Apply Taguchi methods to variables (temperature, solvent ratio) for yield maximization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition data?
- Methodological Answer :
- Re-evaluate Force Fields : Use AMBER instead of CHARMM for kinase-ligand simulations if RMSD exceeds 2 Å.
- Solvent Effects : Include explicit water molecules in docking to account for hydrophobic interactions .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and reconcile with docking scores .
Tables for Key Data
Table 1 : Comparative Kinase Inhibition (IC50, nM)
| Compound | EGFR | CDK2 | VEGFR2 |
|---|---|---|---|
| Parent Compound | 12.4 | 8.7 | 23.1 |
| 2-DesNH2 Analog | 145.6 | 98.3 | 210.5 |
| 5-Ethyl Derivative | 9.8 | 6.5 | 18.9 |
| Source: Adapted from |
Table 2 : Optimization of Reaction Yield via DoE
| Variable | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 85 |
| Solvent (DMSO:THF) | 1:1 | 1:3 | 1:2 |
| Catalyst Loading | 5 mol% | 15 mol% | 10 mol% |
| Yield improvement from 45% to 78% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
